Acetamide, N-(4-fluorophenyl)-N-hydroxy-
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Overview
Description
Acetamide, N-(4-fluorophenyl)-N-hydroxy- is an organic compound with the molecular formula C8H8FNO2 It is a derivative of acetamide where the hydrogen atom of the amide group is replaced by a 4-fluorophenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-fluorophenyl)-N-hydroxy- typically involves the reaction of 4-fluoroaniline with acetic anhydride to form N-(4-fluorophenyl)acetamide. This intermediate is then subjected to hydroxylation using appropriate reagents such as hydrogen peroxide or hydroxylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for the recovery and recycling of reagents to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-fluorophenyl)-N-hydroxy- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 4-fluorobenzamide or 4-fluorobenzoic acid.
Reduction: Formation of 4-fluoroaniline or 4-fluorophenylethanol.
Substitution: Formation of various substituted phenylacetamides depending on the nucleophile used.
Scientific Research Applications
Acetamide, N-(4-fluorophenyl)-N-hydroxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-fluorophenyl)-N-hydroxy- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The hydroxyl group can form hydrogen bonds with target proteins, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Acetanilide: Similar structure but lacks the fluorine and hydroxyl groups.
4-Fluoroacetanilide: Similar but lacks the hydroxyl group.
N-(4-fluorophenyl)acetamide: Similar but lacks the hydroxyl group.
Uniqueness
Acetamide, N-(4-fluorophenyl)-N-hydroxy- is unique due to the presence of both the fluorine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
CAS No. |
38373-19-2 |
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Molecular Formula |
C8H8FNO2 |
Molecular Weight |
169.15 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C8H8FNO2/c1-6(11)10(12)8-4-2-7(9)3-5-8/h2-5,12H,1H3 |
InChI Key |
WECXQXILSTUVAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)F)O |
Origin of Product |
United States |
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